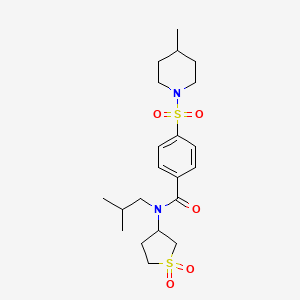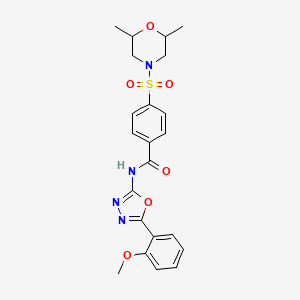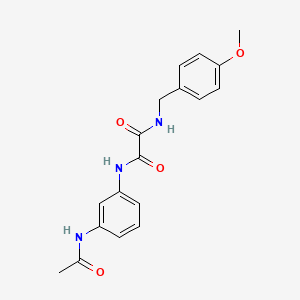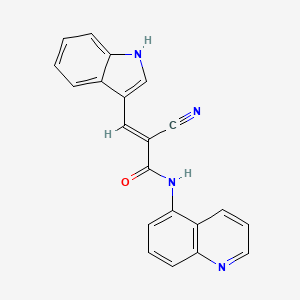
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an indole ring, a quinoline moiety, and a cyano group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Amidation Reaction: The initial step involves the reaction between substituted anilines and ethyl 2-cyanoacetate to form an intermediate amide.
Knoevenagel Condensation: The intermediate amide undergoes a Knoevenagel-type condensation reaction with indole aldehyde, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include variations in temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cytokine production (e.g., IL-1β and TNFα) and the reduction of nitrite levels in macrophages . The compound may also interfere with cellular signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit biological activities, but differ in their specific applications and mechanisms of action.
Quinoline Derivatives: Quinoline-based compounds, such as chloroquine and quinine, are known for their antimalarial properties, highlighting the diverse applications of quinoline derivatives.
The uniqueness of this compound lies in its hybrid structure, combining both indole and quinoline moieties, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-12-14(11-15-13-24-18-7-2-1-5-16(15)18)21(26)25-20-9-3-8-19-17(20)6-4-10-23-19/h1-11,13,24H,(H,25,26)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOPAXYCSBMUFR-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
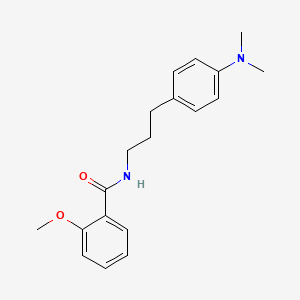
![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)
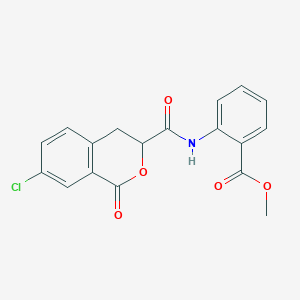


![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
![methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B2403913.png)
![5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2403915.png)
![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

